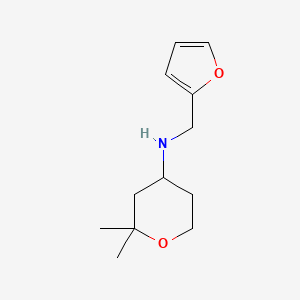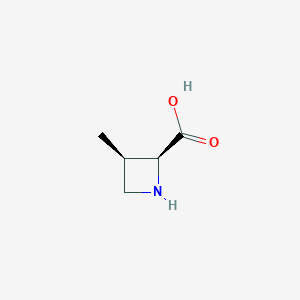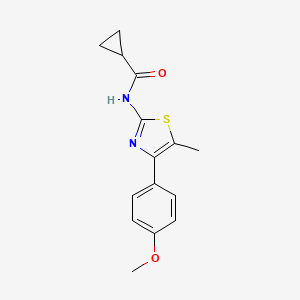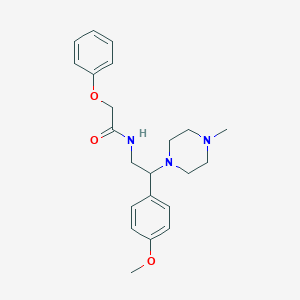
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, commonly referred to as DMPF, is an organic compound with a variety of applications in scientific research. It is a cyclic amine, which is a type of organic compound containing an amine group and a cyclic ring. This compound is of particular interest to researchers due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles : A study by El-Essawy and Rady (2011) describes the synthesis of N-alkylated derivatives using N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine. This research demonstrates the compound's utility in forming various heterocyclic compounds (El-Essawy & Rady, 2011).
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : Meilert, Pettit, and Vogel (2004) conducted a study on the conversion of 2,2'-methylenebis[furan] to polyketide spiroketals, showcasing the potential of the compound in synthesizing complex organic structures with applications in medicinal chemistry (Meilert, Pettit, & Vogel, 2004).
Synthesis of the New Condensed System 4H,7H-furo[3′,4′6,7]cyclohepta[1,2-b]pyran
: Arsen'eva and Arsen'ev (2008, 2009) investigated the synthesis of new condensed systems, demonstrating the chemical versatility and potential for creating novel organic compounds (Arsen'eva & Arsen'ev, 2008), (Arsen'eva & Arsen'ev, 2009).
Catalytic and Polymerization Applications
Catalytic Efficiency in Ring Opening Polymerization : Choe, Lee, and Nayab (2021) explored the use of N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands in metal complexes for the ring-opening polymerization of rac-lactide, indicating the compound's role in polymer science (Choe, Lee, & Nayab, 2021).
Oligomerization and Polymerization of Ethylene : A study by Obuah et al. (2014) reported the use of pyrazolylamine ligands, including furan-2ylmethyl-amine derivatives, in catalyzing the oligomerization or polymerization of ethylene. This highlights its potential in industrial applications involving polymer synthesis (Obuah et al., 2014).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTVEWAIEMXKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)
![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)

![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)

![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)
![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)